molecular formula C30H30N2O5 B11134459 1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11134459
M. Wt: 498.6 g/mol
InChI Key: RDLGOKMVUBCDBM-UHFFFAOYSA-N
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Description

1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

1-(4-hexoxy-3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O5/c1-4-5-6-9-16-36-23-13-12-20(18-24(23)35-3)27-26-28(33)21-10-7-8-11-22(21)37-29(26)30(34)32(27)25-17-19(2)14-15-31-25/h7-8,10-15,17-18,27H,4-6,9,16H2,1-3H3

InChI Key

RDLGOKMVUBCDBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hexyl and methoxy groups: These groups are typically introduced through alkylation and methylation reactions.

    Coupling with the pyridine derivative: This step involves the formation of a bond between the chromeno[2,3-c]pyrrole core and the pyridine moiety, often through a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activities. The introduction of methoxy groups has been associated with enhanced antimicrobial activity due to increased interaction with microbial targets .

Anticancer Potential

The chromeno-pyrrole framework has been linked to anticancer activity in various studies. Compounds structurally related to 1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have demonstrated the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis pathways .

Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes such as caspases and kinases that play critical roles in cellular signaling and apoptosis. Studies on similar compounds have shown that they can modulate these pathways, leading to therapeutic effects in diseases characterized by dysregulated apoptosis.

Case Study 1: Antimicrobial Evaluation

A study synthesized novel pyrrole derivatives and evaluated their antimicrobial activities against a range of pathogens. The findings indicated that the presence of specific functional groups significantly influenced the antibacterial efficacy of the compounds tested, suggesting that similar modifications could enhance the activity of 1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .

Case Study 2: Anticancer Activity

In another investigation focusing on pyrrolo[2,3-b]pyridine derivatives, researchers reported promising anticancer activities linked to their ability to induce apoptosis in cancer cell lines through caspase activation. This aligns with the expected mechanism for the compound under discussion due to its structural analogies with known anticancer agents .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of 1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, a comparison table with structurally related compounds is provided below:

Compound NameStructural FeaturesUnique Characteristics
1,2-Dihydrochromeno[2,3-c]pyrroleLacks substituents on the phenyl ringSimpler structure; potential bioactivity
Pyrrolo[1,2-a]pyrazine-1,4-dioneContains a pyrazine ringExhibits different biological activity patterns
4-Methylpyridine derivativesSubstituted pyridine ringsVarying electronic properties affecting reactivity

This table illustrates how the specific combination of functional groups in 1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may confer distinct biological activities not present in simpler analogs.

Mechanism of Action

The mechanism by which 1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)methanediol: This compound shares some structural similarities but lacks the complex chromeno[2,3-c]pyrrole core.

    Indole derivatives: These compounds also feature a fused ring system and are known for their diverse biological activities.

Uniqueness

1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives typically involves multicomponent reactions that yield a variety of functionalized products. A notable method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under optimized conditions. This method has shown a high success rate (approximately 92%) in producing the desired compounds with good purity levels (>95% as determined by HPLC) .

Table 1: Synthesis Conditions and Yields

Reaction ConditionYield (%)Purity (%)
Molar ratio 1:143>95
Molar ratio 1:386>95
Temperature 80 °C30>95
Reaction time (15-20 min)>70>95

Antioxidant Activity

Compounds within the chromeno[2,3-c]pyrrole class have been reported to exhibit significant antioxidant properties . These properties are vital for neutralizing free radicals and preventing oxidative stress-related damage in biological systems .

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of similar pyrrole derivatives on various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 44.63 ± 3.51 μM against human melanoma cells, indicating substantial cytotoxicity and potential for therapeutic applications .

The biological mechanisms by which these compounds exert their effects may include:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest in the S phase.
  • Interaction with specific cellular pathways involved in proliferation and survival .

Study on Cytotoxicity

A study assessed the cytotoxic effects of synthesized pyrrole hydrazones, revealing low cytotoxicity in non-tumor cell lines (BALB 3T3) while exhibiting selective antiproliferative activity against tumor cells (HaCaT and SH-4). The selectivity index (SI) for one notable compound was recorded at 3.83 , highlighting its potential as a targeted therapeutic agent .

Study on Antioxidant Properties

Another investigation focused on the antioxidant activity of chromeno[2,3-c]pyrroles, confirming their efficacy in scavenging free radicals and protecting cellular components from oxidative damage. This property is particularly relevant in developing treatments for conditions associated with oxidative stress .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound’s synthesis requires multicomponent reactions (MCRs) to assemble its chromeno-pyrrole-dione core and substituents. Key steps include:

  • Core Formation : Use a base-catalyzed cyclocondensation of salicylaldehyde derivatives with activated methylene compounds (e.g., malononitrile or ethyl cyanoacetate) to form the chromeno-pyrrole scaffold .
  • Substituent Introduction : The hexyloxy and methoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling, while the 4-methylpyridin-2-yl moiety is incorporated through a Pd-catalyzed cross-coupling reaction .
  • Optimization : Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) significantly impact yield and purity. Monitor reaction progress via TLC or HPLC-MS to isolate intermediates .

Basic: How can structural ambiguities in the compound be resolved using spectroscopic techniques?

  • NMR Analysis :
    • 1H NMR : Identify aromatic protons from the chromene (δ 6.5–8.0 ppm) and pyridine (δ 7.2–8.5 ppm) rings. The hexyloxy chain shows characteristic signals at δ 0.8–1.8 ppm (alkyl protons) and δ 3.8–4.2 ppm (OCH2) .
    • 13C NMR : Confirm carbonyl groups (C=O at δ 170–190 ppm) and differentiate methoxy (δ 55–60 ppm) from methylpyridine (δ 20–25 ppm) substituents .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected ~550–560 g/mol) and detect fragmentation patterns indicative of the dihydrochromeno-pyrrole backbone .
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve π-π stacking interactions in the chromeno-pyrrole system .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Compare with doxorubicin as a positive control .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution, noting MIC values .
  • Enzyme Inhibition : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation :
    • Replace the hexyloxy group with shorter/longer alkyl chains to modulate lipophilicity and membrane permeability.
    • Substitute the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • Core Modification : Introduce heteroatoms (e.g., sulfur in place of oxygen) in the chromeno-pyrrole ring to alter electronic properties .
  • Data-Driven Design : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .

Advanced: What computational methods aid in predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to pyridin-2-yl nitrogen and hydrophobic interactions with the hexyloxy chain .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways (e.g., oxidation of the dihydrochromeno ring) .
  • Formulation Optimization : Encapsulate the compound in PEGylated liposomes to improve bioavailability and reduce off-target effects .
  • PK/PD Modeling : Use non-compartmental analysis to correlate plasma concentration-time profiles with efficacy in animal models .

Advanced: What green chemistry approaches can improve the synthesis scalability?

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
  • Catalytic Systems : Employ recyclable Pd nanoparticles or enzyme-mediated catalysis for cross-coupling steps .
  • Waste Minimization : Use in-line purification (e.g., continuous flow chromatography) to reduce solvent waste .

Advanced: How does the compound’s photophysical behavior impact its application in bioimaging?

  • Fluorescence Profiling : Measure quantum yield (λex = 350–400 nm) in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to assess environmental sensitivity .
  • Two-Photon Absorption : Test in near-IR wavelengths (e.g., 800 nm) for deep-tissue imaging compatibility .

Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?

  • HPLC-MS/MS : Develop a gradient method (C18 column, acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., incomplete cyclization intermediates) .
  • Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to characterize degradation products (e.g., hydrolysis of the dione moiety) .

Advanced: How can the compound’s solid-state properties (e.g., polymorphism) affect formulation?

  • DSC/TGA : Identify polymorphs by melting point (Tm) and enthalpy changes. Optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure batch consistency .
  • Powder XRD : Compare experimental patterns with predicted ones (Mercury CSD) to confirm crystal packing and stability .

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